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molecular formula C5H8O3 B095389 Methyl 2-(hydroxymethyl)acrylate CAS No. 15484-46-5

Methyl 2-(hydroxymethyl)acrylate

Cat. No. B095389
M. Wt: 116.11 g/mol
InChI Key: RFUCOAQWQVDBEU-UHFFFAOYSA-N
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Patent
US08796492B2

Procedure details

A 100 mL 4-neck flask equipped with a stirrer, condenser, thermometer, gas inlet and oil bath was charged with 34.8 g of methyl α-(hydroxymethyl)acrylate, 3.4 g of 1,4-diazabicyclo[2.2.2]octane, and 0.02 g of 4-hydroxy-2,2,6,6-tetramethyl-1-oxyl as the polymerization inhibitor. Next, the temperature was raised to 95° C. and 26.2 g of allyl alcohol was added dropwise over 8 hours while stirring and blowing air into the reaction mixture, after which the reaction was continued for another 8 hours. Conversion of the methyl α-(hydroxymethyl)acrylate was 86 mol %, and the yields of methyl α(allyloxymethyl)acrylate and allyl ester with respect to the methyl α-(hydroxymethyl)acrylate were respectively 52.2 mol % and 1.0 mol %. The allyl ester content was 2.2 wt % per 100 wt % of methyl α-(allyloxymethyl)acrylate.
Quantity
34.8 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
26.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3](=[CH2:8])[C:4]([O:6][CH3:7])=[O:5].N12CCN(CC1)CC2.[CH2:17](O)[CH:18]=[CH2:19]>>[CH2:19]([O:1][CH2:2][C:3](=[CH2:8])[C:4]([O:6][CH3:7])=[O:5])[CH:18]=[CH2:17].[OH:1][CH2:2][C:3](=[CH2:8])[C:4]([O:6][CH3:7])=[O:5]

Inputs

Step One
Name
Quantity
34.8 g
Type
reactant
Smiles
OCC(C(=O)OC)=C
Name
Quantity
3.4 g
Type
reactant
Smiles
N12CCN(CC1)CC2
Step Two
Name
Quantity
26.2 g
Type
reactant
Smiles
C(C=C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(C(=O)OC)=C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100 mL 4-neck flask equipped with a stirrer, condenser

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(C=C)OCC(C(=O)OC)=C
Name
Type
product
Smiles
Name
Type
product
Smiles
OCC(C(=O)OC)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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